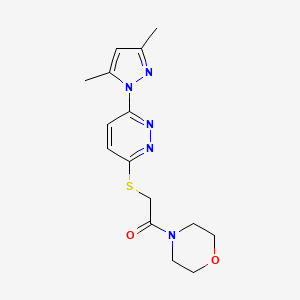

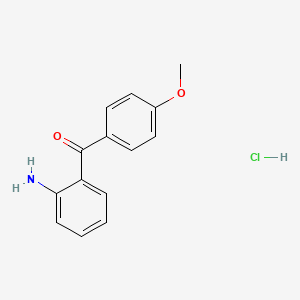

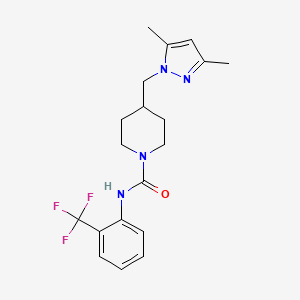

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-morpholinoethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a non-fused biheterocyclic system . It is a derivative of pyrazolylpyridazine, which is known for its wide spectrum of biological activity . The compound has been used in scientific research and has diverse applications, contributing to advancements in various fields such as medicinal chemistry and material sciences.

Synthesis Analysis

The synthesis of this compound involves the reactions of hydrazide A with aryl isocyanate, aryl, and alkyl isothiocyanates . For instance, hydrazide A reacted with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form 2-{2-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylsulfanyl]acetyl}-N-(3,4-dichlorophenyl)hydrazine-1-carboxamide 1 and 2-{2-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylsulfanyl]acetyl}-N-(4-methylphenyl)hydrazine-1-carbothioamide 2, respectively .Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazole and pyridazine scaffolds . The compound has a bicyclic system, and its derivatives have shown anti-inflammatory, antibacterial, antioxidant, and hypotensive activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reactions of hydrazide A with aryl isocyanate, aryl, and alkyl isothiocyanates . These reactions were performed in anhydrous benzene .Aplicaciones Científicas De Investigación

Antitubercular and Antifungal Activities

Research has demonstrated the synthesis and evaluation of novel derivatives containing the core structure related to "2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-morpholinoethanone" for their antitubercular and antifungal activities. For example, a study synthesized derivatives that showed significant antitubercular and antifungal properties, indicating potential applications in treating tuberculosis and fungal infections (Manjoor. Syed et al., 2013).

Molecular Docking and Antimicrobial Activity

Another area of research involves molecular docking studies and the evaluation of antimicrobial activity. Novel pyridine and fused pyridine derivatives, starting from compounds structurally related to the query compound, have been prepared and showed moderate to good binding energies on target proteins. These compounds exhibited antimicrobial and antioxidant activity, highlighting their potential in the development of new antimicrobial agents (E. M. Flefel et al., 2018).

Optical Properties and Electron Donating Groups

Investigations into the optical properties of compounds with structures incorporating elements similar to "2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-morpholinoethanone" have been conducted. These studies focus on understanding the impact of electron-donating amino groups and nitrogen-based π-deficient heterocycles on thermal, redox, UV–Vis absorption, and emission properties. Such research is crucial for applications in materials science and photophysical property engineering (J. Palion-Gazda et al., 2019).

Propiedades

IUPAC Name |

2-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2S/c1-11-9-12(2)20(18-11)13-3-4-14(17-16-13)23-10-15(21)19-5-7-22-8-6-19/h3-4,9H,5-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEZIOWUTRZLEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)SCC(=O)N3CCOCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-morpholinoethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

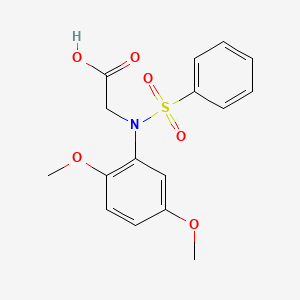

![5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2707425.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide](/img/structure/B2707435.png)

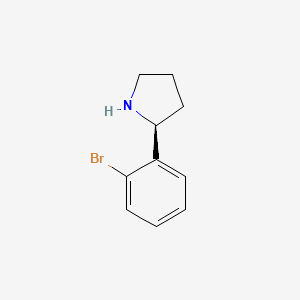

![1-[1-(2-Methoxyphenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2707436.png)

![1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile](/img/structure/B2707439.png)

![N-(4-fluorophenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2707445.png)